

# 1-Bromo-2-(trifluoromethoxy)benzene IUPAC name and structure

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## Compound of Interest

Compound Name: 1-Bromo-2-(trifluoromethoxy)benzene

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An In-depth Technical Guide to **1-Bromo-2-(trifluoromethoxy)benzene**

## Introduction

**1-Bromo-2-(trifluoromethoxy)benzene** is a fluorinated organic compound of significant interest to the pharmaceutical, agrochemical, and materials science sectors. Its chemical structure, featuring a bromine atom and a trifluoromethoxy group on a benzene ring, makes it a versatile synthetic intermediate. The trifluoromethoxy ( $-\text{OCF}_3$ ) group is particularly valued in medicinal chemistry for its ability to enhance crucial properties of drug candidates, such as metabolic stability, lipophilicity, and bioavailability.<sup>[1][2]</sup> This guide provides a comprehensive overview of the IUPAC nomenclature, structure, physicochemical properties, synthesis, and applications of **1-Bromo-2-(trifluoromethoxy)benzene**, tailored for researchers and professionals in drug development and chemical synthesis.

## IUPAC Name and Chemical Structure

The systematic IUPAC name for this compound is **1-Bromo-2-(trifluoromethoxy)benzene**.

The structure consists of a benzene ring substituted at position 1 with a bromine atom and at position 2 with a trifluoromethoxy group ( $-\text{OCF}_3$ ).

- Molecular Formula:  $\text{C}_7\text{H}_4\text{BrF}_3\text{O}$ <sup>[1]</sup>

- SMILES String: FC(F)(F)Oc1ccccc1Br
- InChI Key: ITYCJCVRPBLODP-UHFFFAOYSA-N

## Physicochemical and Spectroscopic Data

The key physical and chemical properties of **1-Bromo-2-(trifluoromethoxy)benzene** are summarized in the table below. This data is essential for its handling, storage, and application in experimental settings.

Property	Value
CAS Number	64115-88-4[1]
Molecular Weight	241.01 g/mol [1]
Appearance	Colorless to light yellow clear liquid[1]
Boiling Point	158-160 °C (lit.)
Density	1.62 g/mL at 25 °C (lit.)
Refractive Index	n <sub>20/D</sub> 1.464 (lit.)
Purity	≥97%
Flash Point	60 °C - closed cup

While specific spectral data sets are not readily available in the search results, typical analytical techniques for characterization would include <sup>1</sup>H NMR, <sup>13</sup>C NMR, <sup>19</sup>F NMR, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.

## Experimental Protocols

### Synthesis of 1-Bromo-2-(trifluoromethoxy)benzene

A common synthetic route to halo-substituted trifluoromethoxy benzenes involves the bromination of a trifluoromethoxy-substituted precursor. The following is a representative protocol for the electrophilic bromination of a substituted benzene ring, which can be adapted for the synthesis of **1-Bromo-2-(trifluoromethoxy)benzene** from (trifluoromethoxy)benzene.

Reaction: (Trifluoromethoxy)benzene → **1-Bromo-2-(trifluoromethoxy)benzene**

Materials:

- (Trifluoromethoxy)benzene
- N-Bromosuccinimide (NBS)
- Iron(III) bromide ( $\text{FeBr}_3$ ) or another suitable Lewis acid catalyst
- Anhydrous solvent (e.g., dichloromethane or carbon tetrachloride)
- Sodium sulfite solution (aqueous)
- Sodium bicarbonate solution (aqueous)
- Brine
- Anhydrous magnesium sulfate ( $\text{MgSO}_4$ )

Procedure:

- To an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add (trifluoromethoxy)benzene and the anhydrous solvent.
- Cool the mixture to 0 °C in an ice bath.
- Add the Lewis acid catalyst (e.g.,  $\text{FeBr}_3$ ) portion-wise while stirring.
- Dissolve N-Bromosuccinimide in a minimal amount of the anhydrous solvent and add it to the dropping funnel.
- Add the NBS solution dropwise to the reaction mixture over a period of 1-2 hours, maintaining the temperature at 0 °C.
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12-16 hours. Monitor the reaction progress using Thin Layer

Chromatography (TLC) or Gas Chromatography (GC).

- Upon completion, quench the reaction by slowly adding a saturated aqueous solution of sodium sulfite to neutralize any remaining bromine.
- Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate, water, and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- The crude product can be purified by fractional distillation under reduced pressure to yield pure **1-Bromo-2-(trifluoromethoxy)benzene**.

## Application in Suzuki Cross-Coupling Reactions

**1-Bromo-2-(trifluoromethoxy)benzene** is an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, to form carbon-carbon bonds. This is a foundational method for synthesizing complex molecules in drug discovery.

General Protocol:

- In a reaction vessel, combine **1-Bromo-2-(trifluoromethoxy)benzene** (1.0 eq.), an arylboronic acid (1.1-1.5 eq.), a palladium catalyst such as  $\text{Pd}(\text{PPh}_3)_4$  (0.01-0.05 eq.), and a base such as potassium carbonate or cesium carbonate (2.0-3.0 eq.).
- Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.
- Add a degassed solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water.
- Heat the reaction mixture to 80-110 °C and stir until the starting material is consumed, as monitored by TLC or GC-MS.
- After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

- Dry the organic phase, concentrate it, and purify the residue by column chromatography on silica gel to obtain the desired biaryl product.

## Role in Drug Discovery and Agrochemical Development

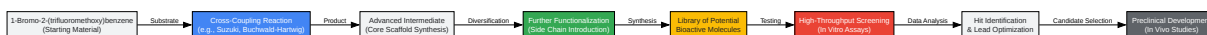
The incorporation of the trifluoromethoxy group into organic molecules is a widely used strategy in medicinal chemistry to enhance pharmacological profiles.[3]

- **Metabolic Stability:** The strong carbon-fluorine bonds in the  $-\text{OCF}_3$  group are resistant to metabolic degradation, which can increase the in vivo half-life of a drug.[3]
- **Lipophilicity:** The  $-\text{OCF}_3$  group significantly increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes and enhance its bioavailability.[3]
- **Binding Affinity:** The electronegativity and steric profile of the  $-\text{OCF}_3$  group can lead to favorable interactions with biological targets, potentially increasing the potency of a drug candidate.[3]

As a key building block, **1-Bromo-2-(trifluoromethoxy)benzene** allows for the introduction of the 2-(trifluoromethoxy)phenyl moiety into a wide range of molecular scaffolds. This makes it a valuable intermediate in the synthesis of novel pharmaceuticals and advanced agrochemicals like pesticides and herbicides.[1]

## Logical Workflow in Drug Discovery

The following diagram illustrates the logical workflow of utilizing **1-Bromo-2-(trifluoromethoxy)benzene** as a starting material in a typical drug discovery pipeline.



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